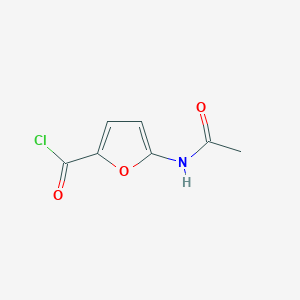
2-Furancarbonyl chloride, 5-(acetylamino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Furancarbonyl chloride, 5-(acetylamino)- is an organic compound with the molecular formula C7H6ClNO3 It is a derivative of furan, a heterocyclic aromatic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furancarbonyl chloride, 5-(acetylamino)- typically involves the acylation of 5-amino-2-furancarboxylic acid with acetyl chloride, followed by chlorination. The reaction conditions often require the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Acylation: 5-amino-2-furancarboxylic acid reacts with acetyl chloride in the presence of pyridine to form 5-(acetylamino)-2-furancarboxylic acid.
Chlorination: The resulting product is then treated with thionyl chloride (SOCl2) to replace the carboxylic acid group with a carbonyl chloride group, yielding 2-Furancarbonyl chloride, 5-(acetylamino)-.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Furancarbonyl chloride, 5-(acetylamino)- can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive and can be substituted by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 5-(acetylamino)-2-furancarboxylic acid and hydrochloric acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), or thiols (e.g., thiophenol) under mild to moderate conditions.
Hydrolysis: Water or aqueous base (e.g., sodium hydroxide) at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Substituted amides, esters, or thioesters.
Hydrolysis: 5-(acetylamino)-2-furancarboxylic acid.
Reduction: Corresponding alcohol or amine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Furancarbonyl chloride, 5-(acetylamino)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and polymers.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Industry: Utilized in the production of agrochemicals, such as pesticides and herbicides, due to its reactivity and versatility.
Wirkmechanismus
The mechanism of action of 2-Furancarbonyl chloride, 5-(acetylamino)- involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity allows the compound to form covalent bonds with various nucleophilic species, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Furancarbonyl chloride: A simpler derivative with a similar reactivity profile but lacks the acetylamino group.
5-Acetylamino-2-furancarboxylic acid: The precursor in the synthesis of 2-Furancarbonyl chloride, 5-(acetylamino)-.
Furan-2-carbonyl chloride: Another related compound with similar applications in organic synthesis.
Uniqueness
2-Furancarbonyl chloride, 5-(acetylamino)- is unique due to the presence of both the acetylamino and carbonyl chloride functional groups. This combination enhances its reactivity and versatility in chemical synthesis, making it a valuable intermediate in the production of complex molecules.
Eigenschaften
CAS-Nummer |
56703-69-6 |
|---|---|
Molekularformel |
C7H6ClNO3 |
Molekulargewicht |
187.58 g/mol |
IUPAC-Name |
5-acetamidofuran-2-carbonyl chloride |
InChI |
InChI=1S/C7H6ClNO3/c1-4(10)9-6-3-2-5(12-6)7(8)11/h2-3H,1H3,(H,9,10) |
InChI-Schlüssel |
ASPVBOZQHBJATN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC=C(O1)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















